1,3-Dichloro-2-(2,2-diethoxyethoxy)benzene
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Overview
Description
1,3-Dichloro-2-(2,2-diethoxyethoxy)benzene is an organic compound with the molecular formula C12H16Cl2O3 It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and a 2-(2,2-diethoxyethoxy) group is attached at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-(2,2-diethoxyethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 1,3-dichlorobenzene.
Etherification: The 1,3-dichlorobenzene undergoes an etherification reaction with 2,2-diethoxyethanol in the presence of a strong base, such as sodium hydride (NaH), to form the desired product.
The reaction conditions generally include:
Temperature: The reaction is carried out at elevated temperatures, typically around 80-100°C.
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF), is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale, either batch or continuous reactors are used.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(2,2-diethoxyethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.
Major Products
Substitution: Products include substituted benzene derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
1,3-Dichloro-2-(2,2-diethoxyethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(2,2-diethoxyethoxy)benzene involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-(2,2-dimethoxyethoxy)benzene: Similar structure but with methoxy groups instead of ethoxy groups.
1,3-Dichloro-2-(2,2-diethoxyethoxy)toluene: Similar structure but with a methyl group attached to the benzene ring.
Uniqueness
1,3-Dichloro-2-(2,2-diethoxyethoxy)benzene is unique due to its specific substitution pattern and the presence of the diethoxyethoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,3-dichloro-2-(2,2-diethoxyethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2O3/c1-3-15-11(16-4-2)8-17-12-9(13)6-5-7-10(12)14/h5-7,11H,3-4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGUDGMNTDETBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=C(C=CC=C1Cl)Cl)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381898 |
Source
|
Record name | 1,3-dichloro-2-(2,2-diethoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-48-5 |
Source
|
Record name | 1,3-dichloro-2-(2,2-diethoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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